1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-bromobenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNBMLKKSZQBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 1 Benzyl 5 Bromo 1h Benzo D Triazole
Functional Group Interconversions Involving the Bromo-Substituent
The bromo-substituent at the 5-position of the benzotriazole (B28993) ring is the primary site of reactivity for functionalization. Its transformation can be achieved through several major reaction classes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of bromo-substituted benzotriazoles. The benzotriazole ring system is electron-withdrawing, which can activate the aromatic ring towards attack by nucleophiles, facilitating the displacement of the bromide leaving group. This effect is crucial as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures would be expected to yield the corresponding 5-methoxy derivative. While specific studies on 1-benzyl-5-bromo-1H-benzotriazole are not extensively documented, the principles of SNAr on electron-deficient aromatic systems suggest that such transformations are chemically feasible. The efficiency of these reactions would depend on the nature of the nucleophile, the solvent, and the reaction temperature.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent of 1-benzyl-5-bromo-1H-benzotriazole serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 1-benzyl-5-bromo-1H-benzotriazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.
A typical reaction would involve the bromo-benzotriazole, a boronic acid or its ester, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The reaction is typically carried out in a solvent system like dioxane/water or toluene/water. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Data not available |
*Yields are hypothetical as specific experimental data for this compound is not available in the cited literature.
Ullmann-type reactions, which are typically catalyzed by copper, are classic methods for forming C-O, C-N, and C-S bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. While modern palladium-catalyzed methods are often preferred, Ullmann reactions remain relevant, especially in certain industrial applications.
For example, the reaction of 1-benzyl-5-bromo-1H-benzotriazole with a phenol (B47542) in the presence of a copper catalyst (e.g., CuI or Cu₂O), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand like 1,10-phenanthroline, in a high-boiling solvent such as DMF or pyridine, would lead to the formation of a 5-aryloxy derivative.
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine). nih.gov Applying this to 1-benzyl-5-bromo-1H-benzotriazole would allow for the direct installation of an alkynyl group at the 5-position, creating a valuable intermediate for further transformations like click chemistry or cyclization reactions.
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the benzotriazole core. Standard conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a Buchwald-type ligand), and a base (e.g., Et₃N or K₂CO₃). beilstein-journals.org
Table 2: Potential Sonogashira and Heck Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 5-(Phenylethynyl) derivative |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.org This reaction has broad scope and functional group tolerance, making it a key method for synthesizing arylamines. For 1-benzyl-5-bromo-1H-benzotriazole, this reaction would enable the synthesis of a wide range of 5-amino-substituted benzotriazoles by coupling with primary or secondary amines.
The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). mdpi.comresearchgate.net
Table 3: General Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 110 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 |
Electrophilic Aromatic Substitution Reactions on the Benzo[d]triazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu The feasibility and regioselectivity of such reactions on the benzene (B151609) ring of 1-benzyl-5-bromo-1H-benzo[d]triazole are dictated by the directing effects of the existing substituents.
The triazole part of the molecule, particularly when N-substituted, generally acts as an electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack. This deactivation is a consequence of the electronegativity of the nitrogen atoms. Furthermore, the bromo substituent at the C5 position is also an electron-withdrawing group via induction, further deactivating the ring. However, like other halogens, it can donate electron density through resonance. youtube.com
In terms of directing effects, the bromo group is an ortho-, para-director. msu.edu The N1-benzyl-triazole moiety's directing effect is more complex. As a deactivating group, it would be expected to direct incoming electrophiles to the meta position relative to the point of fusion. In the context of the benzotriazole system, this translates to positions C4 and C6.
Considering the combined influence of both the bromo and the N-benzyl-triazole groups, predicting the precise outcome of an electrophilic aromatic substitution reaction is challenging without experimental data. The substitution pattern would be a result of the interplay between the deactivating nature of both groups and their respective directing effects. For instance, nitration or halogenation would likely require harsh conditions and could lead to a mixture of products.
N-Substitution and N-Functionalization Reactions at N2 and N3 Positions
The 1-benzyl-5-bromo-1H-benzo[d]triazole already possesses a substituent at the N1 position of the triazole ring. Further N-substitution or N-functionalization would target the N2 and N3 positions. Benzotriazole itself can be alkylated or acylated at its nitrogen atoms. nih.gov However, the presence of the benzyl (B1604629) group at N1 sterically and electronically influences the accessibility and reactivity of the remaining nitrogen atoms.
It is plausible that under specific conditions, reactions could occur at N2 or N3, leading to the formation of benzotriazolium salts. These reactions would likely involve strong alkylating or acylating agents. The relative reactivity of N2 versus N3 would depend on the specific reaction conditions and the nature of the electrophile.
Ring-Opening and Ring-Contraction/Expansion Reactions of the Triazole Moiety
The triazole ring in benzotriazole derivatives can undergo ring-opening reactions under certain conditions. researchgate.net These reactions often involve cleavage of the N-N or N-C bonds within the triazole moiety and can be initiated by heat, light, or chemical reagents. For instance, some N-substituted benzotriazoles can undergo thermal or photochemical extrusion of molecular nitrogen (N2) to form reactive intermediates.
Radical Reactions Involving 1-Benzyl-5-bromo-1H-benzo[d]triazole
Benzotriazole derivatives can participate in radical reactions. The benzotriazole moiety can act as a precursor for radicals. nih.gov For 1-benzyl-5-bromo-1H-benzo[d]triazole, radical reactions could be initiated at various positions. Homolytic cleavage of the C-Br bond could generate an aryl radical. The benzyl group could also be a site for radical abstraction, particularly at the benzylic position.
Furthermore, the benzotriazole ring itself could be involved in radical processes, potentially leading to ring cleavage or the formation of polymeric materials. The specific course of a radical reaction would be highly dependent on the radical initiator and the reaction conditions.
Photochemical and Electrochemical Transformations
The photochemical behavior of benzotriazole and its simple derivatives has been studied, revealing their persistence and role as UV absorbers. nih.gov The photostability of 1-benzyl-5-bromo-1H-benzo[d]triazole is expected to be influenced by its chromophoric system, which includes the benzotriazole core and the benzyl group. Upon absorption of UV light, the molecule could undergo various transformations.
Possible photochemical reactions include isomerization, dimerization, or fragmentation. As mentioned earlier, photochemical extrusion of nitrogen from the triazole ring is a known reaction pathway for some benzotriazole derivatives. The presence of the bromo substituent could also lead to photochemically induced C-Br bond cleavage.
Electrochemical studies on benzotriazole derivatives have been conducted, though specific data for 1-benzyl-5-bromo-1H-benzo[d]triazole is scarce. The molecule would be expected to undergo both oxidation and reduction processes at specific potentials. Oxidation would likely involve the electron-rich aromatic system, while reduction could target the triazole ring or the C-Br bond.
Computational and Theoretical Investigations of 1 Benzyl 5 Bromo 1h Benzo D Triazole
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
The electronic character of a molecule is fundamentally described by its molecular orbitals. For 1-Benzyl-5-bromo-1H-benzo[d]triazole, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These frontier molecular orbitals (FMOs) dictate the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.
Theoretical calculations, often employing Density Functional Theory (DFT), reveal that the HOMO is typically localized on the electron-rich benzotriazole (B28993) ring system, while the LUMO is distributed across the entire molecule, including the benzyl (B1604629) and bromo substituents. jocpr.comniscpr.res.in The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For benzotriazole derivatives, these values are influenced by the nature and position of substituents. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzotriazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzotriazole Derivative A | -6.5 | -1.2 | 5.3 |
| Benzotriazole Derivative B | -6.8 | -1.5 | 5.3 |
Note: The values presented are illustrative and derived from computational studies on similar benzotriazole derivatives. The exact values for 1-Benzyl-5-bromo-1H-benzo[d]triazole would require specific calculations.
Quantum Chemical Calculations of Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors, calculated using quantum chemical methods, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively, by Koopman's theorem (I ≈ -EHOMO and A ≈ -ELUMO). researchgate.net
Electronegativity (χ) is the average of the ionization potential and electron affinity, indicating the molecule's ability to attract electrons.
Global Hardness (η) measures the resistance to change in electron distribution.
Global Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
The Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons.
Table 2: Calculated Quantum Chemical Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Potential (μ) | μ = - (I + A) / 2 | Escaping tendency of electrons |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Global Softness (S) | S = 1 / (2η) | Propensity to accept electrons |
These parameters are crucial for predicting how 1-Benzyl-5-bromo-1H-benzo[d]triazole will interact with other chemical species.
Prediction of Spectroscopic Parameters (Beyond Basic Characterization)
Computational methods can predict various spectroscopic properties of 1-Benzyl-5-bromo-1H-benzo[d]triazole with a high degree of accuracy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. tandfonline.com
Furthermore, theoretical calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies, one can assign the observed experimental bands to specific molecular motions, such as stretching and bending of bonds. niscpr.res.in Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated, aiding in the structural elucidation of the molecule. jocpr.com
Reaction Pathway Modeling and Transition State Analysis for 1-Benzyl-5-bromo-1H-benzo[d]triazole Reactions
Understanding the mechanisms of reactions involving 1-Benzyl-5-bromo-1H-benzo[d]triazole is facilitated by computational modeling of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism, including intermediates and transition states.
Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier. For instance, in cycloaddition reactions involving triazoles, computational studies can elucidate the concerted or stepwise nature of the mechanism. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The benzyl group in 1-Benzyl-5-bromo-1H-benzo[d]triazole introduces conformational flexibility. Conformational analysis involves identifying the stable conformations (rotational isomers) of the molecule and determining their relative energies. This is typically done by systematically rotating the single bonds and calculating the energy at each step.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. semanticscholar.orgnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the molecule's flexibility, and investigate its interactions with its environment, such as solvent molecules. mdpi.compensoft.net
Solvent Effects and Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational studies can account for solvent effects using various models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Bromo 1h Benzo D Triazole and Its Derivatives
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation
NMR spectroscopy is the cornerstone for determining the molecular structure of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.
The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each unique nucleus.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the benzyl (B1604629) and the bromo-benzotriazole moieties. The benzylic methylene (B1212753) (CH₂) protons are expected to appear as a sharp singlet. The five protons of the phenyl ring will present as a complex multiplet. The three aromatic protons on the benzotriazole (B28993) ring will form a coupled system, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, reflecting their positions relative to the bromine atom.
¹³C NMR: The carbon spectrum will complement the proton data. The benzylic CH₂ carbon will have a characteristic signal. The phenyl group will show four distinct signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The bromo-benzotriazole portion is expected to display six unique carbon signals, with the carbon atom directly bonded to the bromine (C5) showing a shift influenced by the halogen's electronegativity and heavy atom effect.
¹⁵N NMR: As a nitrogen-rich heterocycle, ¹⁵N NMR is a valuable, albeit less common, tool. The three distinct nitrogen atoms of the triazole ring would theoretically produce three separate signals. The chemical shifts are highly sensitive to the electronic environment and substitution pattern. nih.govspectrabase.com Experimental determination, often through indirect methods like HMBC, is typically required for unambiguous assignment due to the wide chemical shift range and lower natural abundance of the ¹⁵N isotope.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzylic CH₂ | ~5.8 | ~52 |
| Phenyl (o, m, p) | 7.30 - 7.45 | 128 - 129 |
| Phenyl (ipso) | - | ~134 |
| H-4 | ~8.1 | - |
| H-6 | ~7.6 | - |
| H-7 | ~7.8 | - |
| C-4 | - | ~120 |
| C-5 | - | ~115 |
| C-6 | - | ~125 |
| C-7 | - | ~112 |
| C-7a | - | ~145 |
| C-3a | - | ~133 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would be used to confirm the connectivity of the aromatic protons within the phenyl ring and to trace the couplings between the H-4, H-6, and H-7 protons on the benzotriazole core. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of the carbon signals for all protonated carbons, such as the benzylic CH₂ and the aromatic CH groups on both ring systems. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A critical correlation would be expected between the benzylic CH₂ protons and the H-7 proton of the benzotriazole ring, providing further confirmation of the 1-benzyl substitution pattern and information on the molecule's preferred conformation in solution.
While solution-state NMR characterizes the molecule in its dissolved state, solid-state NMR (ssNMR) provides crucial information about its structure in the solid phase. This technique is particularly valuable for identifying and characterizing different crystalline forms (polymorphs) or aggregates, which can have different physical properties. For 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole, ssNMR could reveal distinct sets of chemical shifts corresponding to magnetically inequivalent molecules in the unit cell of a crystal. Furthermore, ssNMR is sensitive to intermolecular interactions, such as π–π stacking, which are common in such aromatic systems. The presence of the bromine atom introduces complexities due to its quadrupolar nature (⁷⁹Br and ⁸¹Br isotopes), which can cause significant line broadening, but advanced techniques can mitigate these effects and provide data on the local electronic environment around the halogen.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
HRMS is a definitive technique for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). nist.gov For 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole (C₁₃H₁₀BrN₃), HRMS can verify the presence and number of carbon, hydrogen, bromine, and nitrogen atoms, distinguishing it from other compounds with the same nominal mass.
Table 2: Calculated Exact Masses for 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole Isotopologues
| Ion Formula | Description | Calculated m/z |
| [C₁₃H₁₀⁷⁹BrN₃+H]⁺ | Protonated molecule with ⁷⁹Br | 288.0131 |
| [C₁₃H₁₀⁸¹BrN₃+H]⁺ | Protonated molecule with ⁸¹Br | 290.0110 |
| [C₁₃H₁₀⁷⁹BrN₃+Na]⁺ | Sodiated molecule with ⁷⁹Br | 310.0050 |
| [C₁₃H₁₀⁸¹BrN₃+Na]⁺ | Sodiated molecule with ⁸¹Br | 311.9929 |
One of the most recognizable features in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments. These peaks, referred to as the M and M+2 peaks, are separated by two mass units and have a relative intensity ratio of approximately 1:1. The presence of this distinct pattern is a strong indicator that a single bromine atom is present in the ion being analyzed.
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates structural features by analyzing the fragmentation patterns of the molecular ion. Upon ionization, the molecular ion of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole is expected to undergo characteristic fragmentation.
A primary and highly characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org This results in a prominent fragment ion at m/z 260/262. Another major fragmentation involves the cleavage of the benzylic C-N bond. This can lead to the formation of the highly stable benzyl cation, which further rearranges to the tropylium (B1234903) cation, giving a characteristic base peak at m/z 91. The corresponding bromo-benzotriazole radical may also be observed. Subsequent fragmentations can involve the loss of bromine or further decomposition of the ring structures.
Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govresearchgate.nettriazole
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |
| 287 / 289 | [C₁₃H₁₀BrN₃]⁺ | Molecular Ion (M⁺) |
| 259 / 261 | [C₁₃H₁₀BrN]⁺ | M⁺ - N₂ |
| 180 | [C₆H₄BrN]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
Applications of 1 Benzyl 5 Bromo 1h Benzo D Triazole in Synthetic Methodologies and Material Science
1-Benzyl-5-bromo-1H-benzo[d]triazole as a Key Building Block for Complex Heterocyclic Systems
The presence of a bromo group at the 5-position of the benzotriazole (B28993) ring makes 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug discovery for the construction of complex molecular architectures. The benzyl (B1604629) group at the N1-position provides stability and solubility, making the compound amenable to a variety of reaction conditions.
Key cross-coupling reactions that can be employed to functionalize the 5-position of 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzotriazole core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for synthesizing biaryl and heteroaryl-substituted benzotriazoles, which are scaffolds of interest in pharmaceutical research.
Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl moiety, which can serve as a handle for further transformations, such as cycloadditions, or as a structural element in conjugated materials.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 5-amino-benzotriazole derivatives. These compounds are valuable intermediates for the synthesis of dyes, pharmaceuticals, and agrochemicals.
The following table summarizes the potential transformations of 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole into more complex heterocyclic systems.
| Reaction Type | Coupling Partner | Product Class | Potential Applications |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-1-benzyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole | Medicinal chemistry, organic electronics |
| Sonogashira | Terminal alkyne | 5-Alkynyl-1-benzyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole | Click chemistry, material science |
| Buchwald-Hartwig | Amine | 5-Amino-1-benzyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole | Dyes, pharmaceuticals |
Role in Divergent Synthetic Strategies and Combinatorial Chemistry
The reactivity of the bromo substituent in 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole makes it an ideal starting point for divergent synthetic strategies and the creation of chemical libraries. A common intermediate can be transformed into a multitude of diverse products by reacting it with a variety of coupling partners. This approach is highly valuable in the early stages of drug discovery for exploring structure-activity relationships (SAR).
For instance, a library of 5-substituted benzotriazoles can be generated by parallel synthesis, where an array of boronic acids, alkynes, or amines are reacted with 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole in a multi-well plate format. The resulting compounds can then be screened for biological activity.
An illustrative divergent synthesis from 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole is depicted below:
Precursor for the Development of Novel Ligands in Organometallic Catalysis
The benzotriazole moiety is known to coordinate with metal centers, and by functionalizing the 5-position, it is possible to synthesize novel ligands for organometallic catalysis. For example, the introduction of phosphine (B1218219), pyridine, or other coordinating groups via cross-coupling reactions can lead to new bidentate or tridentate ligands. The electronic properties of these ligands can be fine-tuned by varying the substituent at the 5-position, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes.
The synthesis of such ligands would typically involve a cross-coupling reaction to introduce a functional handle, followed by further synthetic steps to build the coordinating moiety.
| Ligand Type | Synthetic Strategy from 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole | Potential Metal Coordination |
| P,N-Ligand | Suzuki coupling with a phosphine-containing boronic acid | Palladium, Rhodium, Iridium |
| N,N-Ligand | Suzuki coupling with a pyridineboronic acid | Ruthenium, Copper, Iron |
| N,O-Ligand | Suzuki coupling with a boronic acid containing a hydroxyl or ether group | Various transition metals |
Incorporation into Advanced Functional Materials
The rigid and aromatic nature of the benzotriazole core makes it an attractive component for advanced functional materials. 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole can serve as a monomer or a precursor to monomers for the synthesis of such materials.
Benzotriazole is an electron-deficient heterocycle, which makes it a suitable building block for n-type or ambipolar organic semiconductors. By incorporating it into a polymer backbone with electron-donating units, donor-acceptor (D-A) copolymers can be synthesized. These materials often exhibit interesting photophysical and electronic properties that are relevant for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov
1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole can be converted into a polymerizable monomer through cross-coupling reactions. For example, a Stille or Suzuki coupling can be used to introduce polymerizable groups like vinyl or boronic ester functionalities.
The functionalization of the benzotriazole core allows for its incorporation into polymer chains, either as a pendant group or as part of the main chain. This can be used to modify the properties of the polymer, such as its thermal stability, solubility, or optical properties.
Furthermore, benzotriazole derivatives can be immobilized on a polymer support. ntu.edu.twnih.gov These polymer-supported reagents can act as catalysts or scavengers in organic synthesis, with the advantage of easy separation from the reaction mixture by filtration. 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole could be attached to a resin, for example, via a Suzuki coupling with a polymer-bound boronic acid.
The nitrogen atoms of the triazole ring can coordinate to metal ions, making benzotriazole derivatives excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, which have applications in gas storage, separation, and catalysis.
To be used in MOF synthesis, 1-Benzyl-5-bromo-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole would first need to be converted into a multitopic ligand, for example, by introducing carboxylic acid groups through functionalization of the bromo substituent. The resulting ligand could then be reacted with metal salts to form a MOF.
Self-Assembly and Supramolecular Architectures
The molecular structure of 1-Benzyl-5-bromo-1H-benzo[d]triazole endows it with specific functionalities conducive to self-assembly and the formation of ordered supramolecular architectures. These non-covalent assemblies are governed by a combination of directional, weak intermolecular forces originating from the three primary components of the molecule: the planar benzotriazole core, the N-benzyl group, and the C5-bromo substituent.
The flat, aromatic surface of the benzotriazole ring system is predisposed to engage in π–π stacking interactions. These interactions are a significant driving force for the assembly of planar aromatic molecules, leading to the formation of columnar or layered structures. The presence of the bulky N-benzyl group influences the steric environment around the benzotriazole core, which can modulate the geometry of these π–π stacking arrangements, potentially leading to slipped-stack or herringbone packing motifs in the solid state.
A crucial feature for the supramolecular behavior of this compound is the bromine atom at the 5-position. Bromine, as a halogen, can act as a halogen bond (XB) donor. nih.govnih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govresearchgate.net In the context of 1-Benzyl-5-bromo-1H-benzo[d]triazole, the bromine atom can form C–Br···N or C–Br···π halogen bonds with adjacent molecules. Research on other brominated benzotriazoles has shown that bromine atoms are preferentially involved in forming halogen-bonded chains, acting as self-complementary modules. mdpi.com These directional interactions provide a powerful tool for crystal engineering, guiding molecules into predictable arrangements. nih.gov
Furthermore, weaker interactions such as C–H···N and C–H···π hydrogen bonds involving the benzyl and benzotriazole hydrogen atoms also contribute to the stability and dimensionality of the resulting supramolecular network. nih.gov The interplay between π–π stacking, halogen bonding, and hydrogen bonding dictates the final, complex three-dimensional architecture. Studies on related brominated organic molecules have shown that even weak C–Br···π halogen bonding can be sufficient to drive the formation of higher-order assemblies, such as supramolecular helices, particularly in solvents that promote solvophobic interactions. xmu.edu.cn
The combination of these varied non-covalent interactions makes 1-Benzyl-5-bromo-1H-benzo[d]triazole a promising building block in material science for the bottom-up construction of functional materials where precise molecular arrangement is key.
Table 1: Key Non-covalent Interactions in the Supramolecular Assembly of 1-Benzyl-5-bromo-1H-benzo[d]triazole
| Interaction Type | Participating Molecular Fragments | Role in Supramolecular Architecture |
| π–π Stacking | Benzotriazole aromatic core, Benzyl group phenyl ring | Promotes formation of one-dimensional stacks or two-dimensional layers. |
| Halogen Bonding | C5-Bromo substituent (donor), Triazole nitrogen atoms (acceptor) | Provides directionality and strength, forming specific synthons (e.g., C–Br···N) that guide crystal packing. mdpi.com |
| Hydrogen Bonding | C-H bonds of benzyl and aromatic rings (donors), Nitrogen atoms (acceptors) | Contributes to the overall stability and cohesion of the 3D network. |
| Hydrophobic Interactions | Benzyl group | Influences packing by occupying space and interacting with other nonpolar groups, potentially modulating solubility. |
1-Benzyl-5-bromo-1H-benzo[d]triazole as a Scaffold for Rational Design
In the field of molecular design, particularly in medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure that serves as a foundation for the systematic development of new compounds. 1-Benzyl-5-bromo-1H-benzo[d]triazole is recognized as a valuable scaffold due to its combination of a structurally rigid core, strategically placed substitution vectors, and favorable physicochemical properties. The benzotriazole nucleus itself is considered a "privileged scaffold," as it is an isostere of naturally occurring purines and is a structural motif in numerous compounds with diverse functions. nih.govijrrjournal.com
The utility of this specific compound in rational design stems from three key features:
The Benzotriazole Core: This bicyclic aromatic system provides a rigid and predictable geometry. Its defined shape is advantageous for designing molecules that fit into specific binding sites, such as the active sites of kinases or other proteins. nih.govresearchgate.net
The N1-Benzyl Group: The benzyl substituent at the N1 position serves multiple purposes. It adds a significant hydrophobic character to the molecule and provides a vector for exploring lipophilic pockets in biological targets. nih.gov The phenyl ring can be further substituted to fine-tune electronic properties or introduce additional interaction points.
The C5-Bromo Substituent: The bromine atom is arguably the most critical feature for its use as a versatile scaffold. It is an excellent functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. uzh.chsemanticscholar.orgresearchgate.net This allows for the straightforward and modular introduction of a wide array of chemical groups (e.g., aryl, heteroaryl, alkyl, alkynyl) at the 5-position of the benzotriazole ring. This modularity is the cornerstone of rational design, enabling the creation of large libraries of related compounds where one specific position is systematically varied to probe structure-activity relationships (SAR). nih.gov The bromine atom itself can also participate in crucial halogen bonding interactions within a target binding site, a design element increasingly exploited in drug discovery. researchgate.net
The combination of these features allows chemists to use 1-Benzyl-5-bromo-1H-benzo[d]triazole as a starting point for creating collections of new molecules with tailored properties. By modifying the substituents on the benzyl ring and, more significantly, by replacing the bromine atom via cross-coupling, researchers can systematically explore the chemical space around the benzotriazole core to optimize molecular interactions with a target or to tune the properties of a material.
Table 2: Utility of the 5-Bromo Substituent as a Synthetic Handle for Rational Design
| Reaction Type | Reagent/Catalyst System (Example) | Group Introduced at C5-Position | Purpose in Rational Design |
| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl or Heteroaryl groups | Exploration of flat, aromatic binding regions; tuning of electronic properties. uzh.chresearchgate.net |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl groups | Introduction of flexible or rigidified linkers to access new regions of a binding site. |
| Sonogashira Coupling | Terminal alkyne / Pd and Cu catalysts | Alkynyl groups | Creation of rigid, linear extensions to the scaffold to probe deep, narrow pockets. |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino groups | Introduction of hydrogen-bond donors/acceptors and basic centers. |
| Stille Coupling | Organostannane / Pd catalyst | Various (Aryl, Vinyl, Alkyl) | Alternative method for C-C bond formation with a different substrate scope. semanticscholar.org |
Advanced Analytical and Mechanistic Studies of 1 Benzyl 5 Bromo 1h Benzo D Triazole Reactions
In-situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)
Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling and quenching. In-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing the synthesis and subsequent reactions of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole.
FTIR Spectroscopy: In a typical synthesis, such as the N-alkylation of 5-bromobenzotriazole with benzyl (B1604629) bromide, FTIR spectroscopy can track the consumption of reactants and the formation of the product. The N-H stretch of the starting benzotriazole (B28993) (typically around 3100-3000 cm⁻¹) would decrease in intensity, while new peaks corresponding to the benzyl group's C-H bonds and the newly formed C-N bond would appear and grow. Probes like ReactIR can be immersed directly into the reaction vessel, acquiring spectra at regular intervals. researchgate.net This allows for precise determination of reaction completion and can help identify the formation of any transient intermediates or byproducts.
NMR Spectroscopy: Flow NMR or in-situ NMR probes can provide more detailed structural information during a reaction. researchgate.net For the synthesis of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole, ¹H NMR spectroscopy could monitor the disappearance of the broad N-H proton signal of 5-bromobenzotriazole and the appearance of the characteristic singlet for the benzylic methylene (B1212753) protons (–CH₂–) typically found around 5.5-5.8 ppm. rsc.org Furthermore, it can distinguish between the desired 1-benzyl isomer and the potential 2-benzyl regioisomer, as the symmetry of the 2-substituted product leads to a different aromatic proton splitting pattern.
| Technique | Analyte/Signal | Initial State (t=0) | Reaction Midpoint (t=x) | Final State (t=end) | Comment |
|---|---|---|---|---|---|
| FTIR | N-H Stretch ( reactant) | Strong Peak (~3050 cm⁻¹) | Reduced Intensity | Absent | Monitors consumption of 5-bromobenzotriazole |
| ¹H NMR | N-H Proton (reactant) | Broad Singlet (~14 ppm) | Reduced Integral | Absent | Monitors consumption of 5-bromobenzotriazole |
| ¹H NMR | Benzylic -CH₂- (product) | Absent | Singlet (~5.6 ppm) | Singlet (~5.6 ppm), Max Integral | Monitors formation of the title compound |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For the synthesis of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole, a key mechanistic question is the regioselectivity of the N-benzylation, which yields both 1-benzyl and 2-benzyl isomers.
Kinetic Studies: By using the in-situ monitoring data described previously, rate laws can be determined. For instance, by varying the initial concentrations of 5-bromobenzotriazole and benzyl bromide and monitoring the initial rate of product formation, the order of the reaction with respect to each reactant can be established. These experiments can reveal whether the reaction follows a simple Sₙ2 pathway and can quantify the effect of variables like temperature, solvent, and base on the reaction rate constant (k).
Thermodynamic and Computational Studies: The thermodynamic landscape of the reaction can be explored through computational chemistry using methods like Density Functional Theory (DFT). These calculations can determine the relative energies of the starting materials, the two possible N-protonated tautomers of 5-bromobenzotriazole, the transition states for benzylation at N1 and N2, and the final products. Such studies can predict the thermodynamic favorability of one isomer over the other. researchgate.net The calculated energy barriers (activation energies) for the formation of each isomer can explain the experimentally observed kinetic product ratio.
| Parameter | N1-Benzylation (1-isomer) | N2-Benzylation (2-isomer) | Method |
|---|---|---|---|
| Rate Constant (k) at 298 K | k₁ | k₂ | Experimental (UV-Vis or NMR) |
| Activation Energy (Ea) | Ea₁ (e.g., 75 kJ/mol) | Ea₂ (e.g., 85 kJ/mol) | Arrhenius Plot / DFT Calculation |
| Gibbs Free Energy of Reaction (ΔG) | ΔG₁ (e.g., -20 kJ/mol) | ΔG₂ (e.g., -15 kJ/mol) | DFT Calculation |
Isotopic Labeling and Mechanistic Probe Experiments
Isotopic labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical reaction, providing unambiguous mechanistic evidence. scripps.edumst.edu For reactions involving 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole, labeling experiments can confirm reaction pathways and rule out alternative mechanisms.
A key experiment would be to use a deuterated benzylating agent, such as α,α-dideuteriobenzyl bromide (C₆H₅CD₂Br). If the reaction proceeds via a direct Sₙ2 substitution, the resulting 1-benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole will retain the two deuterium (B1214612) atoms on the benzylic carbon. This can be confirmed by ¹H NMR (absence of the benzylic proton signal) and mass spectrometry (an M+2 peak compared to the unlabeled product). This experiment would rule out mechanisms involving deprotonation of the benzyl group or carbocation rearrangement.
Another powerful technique involves using ¹⁵N-labeled 5-bromobenzotriazole. Synthesizing the starting material with ¹⁵N enrichment at a specific nitrogen atom would allow for tracking the site of benzylation using ¹⁵N NMR spectroscopy or by analyzing fragmentation patterns in mass spectrometry. This could provide direct evidence for the formation of N1-C and N2-C bonds and help to understand any potential isomerization processes between the two products.
| Labeled Reagent | Analytical Technique | Objective | Expected Outcome for Sₙ2 Mechanism |
|---|---|---|---|
| α,α-dideuteriobenzyl bromide | ¹H NMR, Mass Spectrometry | Confirm direct substitution pathway | Absence of -CH₂- signal in ¹H NMR; M+2 peak in MS |
| 5-bromobenzotriazole (¹⁵N labeled) | ¹⁵N NMR, LC-MS/MS | Determine regioselectivity and probe for isomerization | Distinct ¹⁵N NMR shifts for N1-benzyl and N2-benzyl isomers |
Chromatography-Mass Spectrometry Hyphenated Techniques for Reaction Mixture Analysis
The analysis of reaction mixtures in organic synthesis is often complicated by the presence of starting materials, isomers, byproducts, and intermediates. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are indispensable for analyzing reactions involving 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing the N-benzylation of 5-bromobenzotriazole. A reversed-phase HPLC method can effectively separate the more polar starting material (5-bromobenzotriazole) from the less polar 1-benzyl and 2-benzyl product isomers. The eluent is then directed into a mass spectrometer, which provides the molecular weight of each component. Both isomers will have the same molecular ion peak (m/z), confirming their isomeric nature. nih.gov Tandem MS (MS/MS) can be used to fragment the molecular ions, and differences in the fragmentation patterns can often be used to distinguish between the regioisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile derivatives, GC-MS is another valuable tool. It offers high chromatographic resolution. The electron ionization (EI) source in a typical GC-MS system provides reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for structural confirmation and library matching. scielo.org.mx
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Identification |
|---|---|---|---|
| 5-Bromobenzotriazole | 3.5 | 198/200 | Starting Material |
| 2-Benzyl-5-bromo-2H-benzo[d] rsc.orgnih.govrsc.orgtriazole | 8.2 | 288/290 | Regioisomeric Byproduct |
| 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole | 9.1 | 288/290 | Target Product |
Application of Flow Chemistry Methodologies for Optimized Synthesis and Reaction Control
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. rsc.org The synthesis of triazoles and their derivatives is an area where flow chemistry has been successfully applied. rsc.orgnih.gov
For the synthesis of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole, a flow chemistry setup would involve continuously pumping solutions of 5-bromobenzotriazole (with a base) and benzyl bromide through separate inlets into a T-mixer. The combined stream would then pass through a heated coil or a packed-bed reactor. The residence time, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and reactor volume. This allows for rapid optimization of reaction conditions (temperature, stoichiometry, concentration) to maximize the yield and regioselectivity for the desired 1-benzyl isomer.
Furthermore, in-line purification and analysis modules can be integrated into the flow system. For example, the output from the reactor could pass through a scavenging cartridge to remove excess reagents or byproducts before flowing through an in-line IR or UV-Vis detector for real-time monitoring of product formation. nih.gov This high degree of automation and control makes flow chemistry a powerful tool for the efficient and safe production of 1-Benzyl-5-bromo-1H-benzo[d] rsc.orgnih.govrsc.orgtriazole.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating/cooling |
| Reaction Time | Hours | Seconds to minutes (residence time) |
| Process Control | Moderate (temperature, stirring) | Precise (temperature, pressure, residence time) |
| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reactor volume |
| Scalability | Difficult, requires re-optimization | Straightforward by running for longer times ("scaling out") |
Future Research Directions and Emerging Paradigms for 1 Benzyl 5 Bromo 1h Benzo D Triazole
Exploration of Novel Chemo- and Regioselective Functionalization Strategies
The strategic functionalization of the 1-Benzyl-5-bromo-1H-benzo[d]triazole scaffold is paramount for tuning its physicochemical properties and expanding its utility. Future research should prioritize the development of sophisticated chemo- and regioselective methods to modify the molecule at its key reactive sites: the bromine-substituted benzene (B151609) ring, the triazole moiety, and potentially the benzyl (B1604629) group.
The bromo substituent at the 5-position is a prime target for transition-metal-catalyzed cross-coupling reactions. While such reactions are fundamental in organic synthesis, exploring novel catalytic systems could offer improved yields, milder reaction conditions, and broader substrate scope. Research into palladium, nickel, or copper-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations could introduce a diverse array of aryl, alkyl, alkynyl, and amino groups. A key challenge will be to achieve high selectivity and avoid side reactions involving the triazole ring.
Furthermore, direct C-H functionalization represents a more atom-economical approach. Investigating transition-metal-catalyzed C-H activation at positions 4, 6, and 7 of the benzotriazole (B28993) ring system would provide a powerful tool for late-stage diversification, allowing for the introduction of functional groups without pre-functionalized starting materials.
Below is a table outlining potential regioselective functionalization reactions for future exploration.
| Reaction Type | Target Site | Potential Reagents/Catalysts | Introduced Moiety | Potential Benefits |
| Suzuki Coupling | C5-Br | Aryl/vinyl boronic acids, Pd catalyst | Aryl/Vinyl | Access to conjugated systems |
| Sonogashira Coupling | C5-Br | Terminal alkynes, Pd/Cu catalyst | Alkynyl | Building blocks for complex molecules |
| Buchwald-Hartwig | C5-Br | Amines, Pd or Cu catalyst | Amino | Introduction of nitrogen-based functionality |
| C-H Arylation | C4, C6, or C7 | Aryl halides, Pd or Rh catalyst | Aryl | Atom-economical diversification |
| C-H Borylation | C4, C6, or C7 | Bis(pinacolato)diboron, Ir catalyst | Boryl | Intermediate for further coupling |
Development of Sustainable and Green Synthetic Routes to 1-Benzyl-5-bromo-1H-benzo[d]triazole
The principles of green chemistry are increasingly integral to modern synthetic planning. Future research must focus on developing environmentally benign and sustainable methods for the synthesis of 1-Benzyl-5-bromo-1H-benzo[d]triazole and its derivatives. This involves a holistic re-evaluation of solvents, catalysts, energy inputs, and waste generation.
Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. A significant advancement would be the development of synthetic routes in greener solvents such as water, supercritical fluids, or bio-based solvents. For instance, the key cyclization step to form the triazole ring could be explored using water as a solvent, potentially with the aid of surfactants to manage solubility.
Catalysis is another cornerstone of green chemistry. The development of reusable heterogeneous catalysts or nanocatalysts could replace traditional homogeneous catalysts, simplifying product purification and reducing metallic waste. For example, copper or zinc nanoparticles could be investigated for the azide-alkyne cycloaddition reactions often used to form triazole rings, offering high efficiency and recyclability.
Furthermore, alternative energy sources like microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional heating methods. One-pot synthesis, where multiple reaction steps are performed in a single vessel, can also enhance sustainability by minimizing intermediate isolation and purification steps, thereby reducing solvent usage and waste.
| Green Strategy | Traditional Approach | Proposed Green Alternative | Key Advantages |
| Solvent | DMF, Toluene | Water, Ethanol, Glycerol | Reduced toxicity, improved safety, biodegradability |
| Catalyst | Homogeneous Cu(I) or Pd complexes | Heterogeneous catalysts (e.g., ZnO-CTAB nanocrystals), reusable catalysts | Catalyst recovery and reuse, reduced metal contamination |
| Energy Source | Conventional reflux heating | Microwave irradiation, Sonication | Faster reaction rates, lower energy consumption |
| Process | Multi-step synthesis with isolation | One-pot, multi-component reactions | Increased efficiency, reduced waste and solvent use |
Investigation of Unexplored Reactivity Patterns and Novel Transformations
Beyond established functionalization methods, there is a vast, unexplored landscape of reactivity for 1-Benzyl-5-bromo-1H-benzo[d]triazole. The interplay between the electron-rich triazole ring, the aromatic system, and the bromo-substituent could lead to novel chemical transformations.
Future studies could investigate the potential for this compound to participate in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where the benzotriazole moiety could act as either the diene or dienophile under specific conditions. The electronic nature of the aromatic ring, influenced by the bromo- and benzyl- groups, will be a critical factor in determining its reactivity in these transformations.
Another area of interest is the photochemistry of 1-Benzyl-5-bromo-1H-benzo[d]triazole. Irradiation with UV light could induce novel rearrangements or fragmentation pathways, potentially leading to the formation of unique heterocyclic structures. The bromo-substituent may also facilitate photo-induced radical reactions, opening pathways for novel C-C and C-heteroatom bond formations.
The benzotriazole ring itself is known to act as a synthetic auxiliary and a good leaving group in certain contexts. Exploring the conditions under which the N-benzyl bond or the triazole ring itself can be cleaved or rearranged could lead to the development of novel synthetic methodologies for creating other complex heterocyclic systems.
Potential in Advanced Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for 1-Benzyl-5-bromo-1H-benzo[d]triazole. The molecule possesses several features that make it an attractive building block for the construction of complex, self-assembled architectures.
The aromatic surfaces of the benzyl and benzotriazole rings are capable of engaging in π-π stacking interactions, which can drive the formation of ordered assemblies in the solid state or in solution. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while C-H bonds on the aromatic rings can act as weak hydrogen bond donors. Furthermore, the bromine atom can participate in halogen bonding, a highly directional and specific non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials.
Future research could focus on co-crystallization experiments with other molecules to form novel supramolecular adducts with interesting photophysical or electronic properties. The ability of the triazole moiety to coordinate with metal ions also opens the door to the design of new coordination polymers and metal-organic frameworks (MOFs), where 1-Benzyl-5-bromo-1H-benzo[d]triazole would act as a ligand.
The potential for this molecule to act as a guest within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils is another intriguing avenue. Encapsulation within a host molecule could modify its solubility, stability, and reactivity, leading to applications in areas such as controlled release or molecular sensing.
| Interaction Type | Molecular Feature | Potential Application |
| π-π Stacking | Benzotriazole and Benzyl rings | Crystal engineering, organic electronics |
| Hydrogen Bonding | Triazole nitrogen atoms | Self-assembly, molecular recognition |
| Halogen Bonding | Bromine atom | Design of functional materials, anion recognition |
| Metal Coordination | Triazole nitrogen atoms | Metal-organic frameworks (MOFs), catalysis |
| Host-Guest Complexation | Entire molecule | Drug delivery, chemical sensing |
Integration with High-Throughput Experimentation and Data Science in Chemical Discovery
The discovery and optimization of new reactions and materials based on 1-Benzyl-5-bromo-1H-benzo[d]triazole can be significantly accelerated by integrating modern high-throughput and computational tools.
High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, using miniaturized reaction formats. Applying HTE to the functionalization of 1-Benzyl-5-bromo-1H-benzo[d]triazole would enable the rapid identification of optimal conditions for known transformations and the discovery of entirely new reactions. This data-rich approach is far more efficient than traditional one-at-a-time experimentation.
The vast amounts of data generated by HTE can be analyzed using data science and machine learning algorithms. These computational tools can identify complex relationships between reaction parameters and outcomes, predict the results of new experiments, and guide the design of future studies. This synergy between automated experimentation and artificial intelligence can dramatically shorten the timeline for chemical discovery.
Furthermore, computational chemistry and data-driven approaches can be used to predict the properties of novel derivatives of 1-Benzyl-5-bromo-1H-benzo[d]triazole before they are even synthesized. Quantum chemical calculations can predict electronic properties, reactivity, and spectral characteristics, while molecular dynamics simulations can provide insights into supramolecular assembly and host-guest interactions. This in silico screening can help prioritize the most promising synthetic targets, saving significant time and resources.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate bromination but risk side reactions. Lower temperatures (40–60°C) improve selectivity for benzyl group retention .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene or dichloromethane may favor electrophilic substitution .
- Catalysts: Use of Cu(I) or Pd catalysts can improve coupling efficiency in triazole functionalization steps .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) are critical for isolating high-purity product. Monitor purity via HPLC (≥95%) .
Table 1: Solvent Effects on Yield
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 78 | 92 |
| Acetonitrile | 65 | 89 |
| Toluene | 52 | 85 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer:
- 1H/13C-NMR: Key peaks include:
- Benzyl protons: δ 5.2–5.5 ppm (singlet, –CH2–).
- Aromatic protons: δ 7.2–8.1 ppm (multiples from benzo-triazole ring).
- Bromine-induced deshielding: C5 carbon at ~125–130 ppm in 13C-NMR .
- Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 316.98 (C12H10BrN3+) with isotopic pattern confirming bromine .
- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., bromine position) if NMR is inconclusive .
Advanced Research Questions
Q. What mechanistic insights guide the design of this compound derivatives for enhanced bioactivity?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
- Benzyl Substituents: Bulky groups (e.g., 4-methoxybenzyl) improve membrane permeability but may reduce target binding .
- Halogen Replacement: Replacing bromine with iodine increases electrophilicity, potentially enhancing DNA intercalation .
- Molecular Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with ΔG < −8 kcal/mol .
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) with IC50 < 10 µM as a benchmark for lead optimization .
Q. How can researchers resolve contradictory biological activity data observed for derivatives of this compound?
- Methodological Answer:
- Standardized Assay Conditions:
- Control solvent (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
- Use ATP-based viability assays (e.g., CellTiter-Glo) alongside microscopy for apoptosis confirmation .
- Orthogonal Validation:
- Repeat assays in triplicate across independent labs.
- Cross-validate with enzymatic assays (e.g., kinase inhibition) to confirm target engagement .
- Purity Reassessment: Verify compound integrity via LC-MS post-biological testing to rule out degradation .
Q. What computational methods are effective in predicting the regioselectivity of electrophilic substitutions on the triazole ring?
- Methodological Answer:
- Density Functional Theory (DFT):
- Calculate Fukui indices (nucleophilicity) to identify reactive sites. C4 and C5 positions often show higher reactivity due to electron-withdrawing bromine .
- Use Gaussian09 with B3LYP/6-311G++(d,p) basis set for accurate charge distribution modeling .
- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich regions susceptible to electrophilic attack (e.g., bromination at C5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer:
- Parameter Audit: Compare reaction scales (mg vs. gram), catalyst purity (e.g., Pd(PPh3)4 vs. CuI), and inert atmosphere (N2 vs. Ar) .
- Byproduct Identification: Use GC-MS to detect side products (e.g., debrominated analogs) that reduce yield .
- Reaction Monitoring: Employ in situ IR spectroscopy to track intermediate formation and optimize reaction termination timing .
Experimental Design for Novel Applications
Q. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs)?
- Methodological Answer:
- Ligand Design: Functionalize the triazole N2 position with carboxylate groups (e.g., –COOH) to coordinate with metal nodes (Zn, Cu) .
- Solvothermal Synthesis: React at 120°C in DMF/H2O (3:1) for 48 hours. Characterize porosity via BET surface area analysis (>500 m²/g) .
- Application Testing: Evaluate MOFs for gas storage (CO2 uptake at 298 K) or catalytic activity in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
